molecular formula C24H33N3O4S B1250963 Sulcardine CAS No. 343935-60-4

Sulcardine

Cat. No.: B1250963
CAS No.: 343935-60-4
M. Wt: 459.6 g/mol
InChI Key: SYZGIWXQGIBJGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulcardine sulfate is a novel antiarrhythmic agent that functions as a multi-ion channel blocker. It has shown efficacy in treating both atrial and ventricular arrhythmias, which can lead to the prevention of sudden cardiac death .

Chemical Reactions Analysis

Types of Reactions

Sulcardine sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides.

Scientific Research Applications

Sulcardine sulfate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Amiodarone: Another multi-ion channel blocker used to treat arrhythmias.

    Ranolazine: A drug that also affects ion channels but has a different mechanism of action.

Uniqueness

Sulcardine sulfate is unique in its ability to block multiple ion channels simultaneously, which provides a broader range of antiarrhythmic effects compared to other drugs that target only one type of ion channel .

References

Properties

CAS No.

343935-60-4

Molecular Formula

C24H33N3O4S

Molecular Weight

459.6 g/mol

IUPAC Name

N-[[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]methyl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C24H33N3O4S/c1-31-22-6-8-23(9-7-22)32(29,30)25-16-19-14-20(17-26-10-2-3-11-26)24(28)21(15-19)18-27-12-4-5-13-27/h6-9,14-15,25,28H,2-5,10-13,16-18H2,1H3

InChI Key

SYZGIWXQGIBJGN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C(=C2)CN3CCCC3)O)CN4CCCC4

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C(=C2)CN3CCCC3)O)CN4CCCC4

Synonyms

HBI-3000
sulcardine sulfate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.